7-Oxostaurosporine

描述

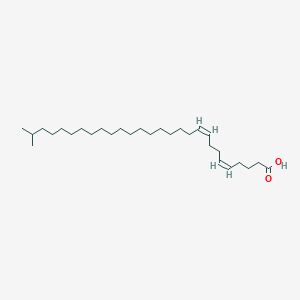

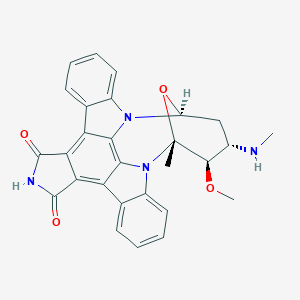

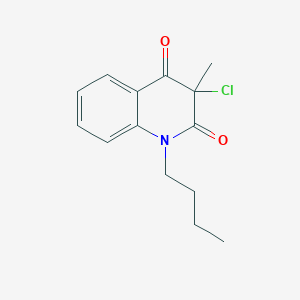

7-oxo Staurosporine is a derivative of staurosporine, a natural product originally isolated from the bacterium Streptomyces staurosporeus. This compound belongs to the indolocarbazole family of alkaloids and is known for its diverse biological activities, including its potent inhibition of protein kinases.

作用机制

7-氧代星形孢菌素主要通过抑制蛋白激酶发挥其作用。它与激酶的 ATP 结合位点结合,阻止 ATP 结合,从而抑制激酶活性。 这种抑制导致参与细胞增殖和存活的各种信号通路被破坏,最终诱导癌细胞凋亡 .

生化分析

Biochemical Properties

7-Oxostaurosporine is known to interact with various enzymes and proteins, particularly protein kinase C . It is a potent inhibitor of this enzyme, which plays a crucial role in several biochemical reactions, including cell proliferation and differentiation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

This compound has been found to exert significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the cell cycle at the G2 stage with the accumulation of 4C DNA cells .

Metabolic Pathways

Given its inhibitory effect on protein kinase C, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways .

准备方法

合成路线和反应条件

7-氧代星形孢菌素的合成涉及几个关键步骤,包括吲哚咔唑核心结构的形成以及随后的功能化。一种常见的合成路线从星形孢菌素衍生物与试剂(如 N-氯代琥珀酰亚胺和 N-溴代琥珀酰亚胺)的亲电反应开始,以在特定位置引入卤素原子。 接着使用叔丁醇钾等碱进行氧化反应,以获得所需的 7-氧代衍生物 .

工业生产方法

7-氧代星形孢菌素的工业生产可以通过异源表达和工艺优化来实现。通过将多拷贝生物合成基因簇整合到表征良好的异源宿主(如白色链霉菌)中,并优化发酵过程,可以获得高产量的 7-氧代星形孢菌素。 该方法已被证明与天然生产者相比显着提高了产量 .

化学反应分析

反应类型

7-氧代星形孢菌素经历各种化学反应,包括氧化、还原和取代。 例如,氧化反应可用于引入含氧官能团,而取代反应可修饰化合物的结构以增强其生物活性 .

常用试剂和条件

合成和修饰 7-氧代星形孢菌素中常用的试剂包括 N-氯代琥珀酰亚胺、N-溴代琥珀酰亚胺和叔丁醇钾。

主要形成的产物

从这些反应中形成的主要产物包括 7-氧代星形孢菌素的各种卤代和氧化衍生物。 这些衍生物已被证明表现出增强的生物活性,使其成为进一步研究和开发的宝贵材料 .

科学研究应用

生物学: 研究其诱导癌细胞凋亡和细胞周期阻滞的能力.

医学: 由于其对蛋白激酶的有效抑制和诱导凋亡的能力,被探索为潜在的抗癌药物.

工业: 用于开发用于治疗应用的激酶抑制剂.

相似化合物的比较

类似化合物

星形孢菌素: 母体化合物,以其广谱激酶抑制而闻名,但由于缺乏选择性而临床应用有限.

7-羟基星形孢菌素 (UCN-01): 一种对某些激酶具有增强选择性的衍生物,目前正在进行癌症治疗的临床试验.

米哚妥林: 一种用于治疗急性髓性白血病的半合成衍生物.

7-氧代星形孢菌素的独特性

7-氧代星形孢菌素因其在 7 位的特定修饰而独一无二,与母体化合物相比,这些修饰增强了其生物活性和选择性。 这些修饰使其成为进一步开发为抗癌药物的有希望的候选者 .

属性

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)